Lipophilicity and Predicted Membrane Permeability Compared to N-Cyclohexylthiophene-2-carboxamide
The target compound, bearing an additional valine‑derived amide bridge and a formamido linker, possesses higher hydrogen‑bonding capacity and a larger polar surface area than the simpler N‑cyclohexylthiophene‑2‑carboxamide (CAS 10354‑42‑4). In silico predictions (ALogPs consensus) indicate a logP of approximately 2.8 for the target versus 3.5 for N‑cyclohexylthiophene‑2‑carboxamide, resulting in a calculated difference of approximately 0.7 log units [1]. This shift places the target compound in a more drug‑like lipophilicity window and is expected to reduce non‑specific membrane binding while maintaining adequate passive permeability.
| Evidence Dimension | LogP (predicted lipophilicity) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.8 (ALogPs consensus) |
| Comparator Or Baseline | N-Cyclohexylthiophene-2-carboxamide (CAS 10354-42-4) with predicted logP ≈ 3.5 |
| Quantified Difference | Δ logP ≈ –0.7 |
| Conditions | In silico prediction using consensus logP algorithm; no experimental logP data available for either compound |
Why This Matters
A logP difference of 0.7 log units can significantly influence aqueous solubility, non‑specific binding, and oral absorption potential, making the target compound more suitable for biochemical assays requiring balanced hydrophilicity.
- [1] SwissADME – A free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules, Swiss Institute of Bioinformatics. View Source
